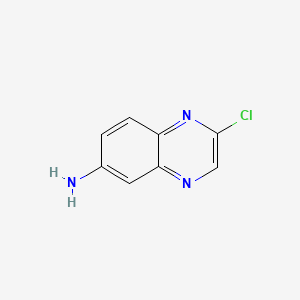

2-Chloroquinoxalin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNAVSYGOUQYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669194 | |

| Record name | 2-Chloroquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112928-27-5 | |

| Record name | 2-Chloroquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloroquinoxalin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloroquinoxalin-6-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details a probable synthetic pathway, including step-by-step experimental protocols derived from analogous chemical transformations. It also presents available characterization data and discusses the expected spectroscopic features of the target compound.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities, have made them a focal point of research in medicinal chemistry. This compound, with its reactive chloro-substituent and an amino group for further functionalization, serves as a key intermediate in the synthesis of more complex quinoxaline-based compounds. This guide outlines a likely and effective method for its preparation and characterization.

Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process. The first step involves the preparation of the key intermediate, 6-aminoquinoxalin-2(1H)-one, via the reduction of 6-nitro-1H-quinoxalin-2-one. The subsequent step is the chlorination of the hydroxyl group of the quinoxalinone precursor to yield the final product.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 6-Aminoquinoxalin-2(1H)-one

This procedure is adapted from the reduction of nitro-aromatic compounds.

Materials and Reagents:

-

6-Nitro-1H-quinoxalin-2-one

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Distilled water

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-nitro-1H-quinoxalin-2-one (1.0 eq) in ethanol.

-

Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 5 eq) to the suspension.

-

Carefully add concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 6-aminoquinoxalin-2(1H)-one.

Synthesis of this compound

This procedure is based on the chlorination of quinoxalinone derivatives using phosphorus oxychloride.

Materials and Reagents:

-

6-Aminoquinoxalin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene (or another high-boiling inert solvent)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 6-aminoquinoxalin-2(1H)-one (1.0 eq) in toluene.

-

Add a catalytic amount of N,N-Dimethylformamide (DMF).

-

Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq) to the mixture.

-

Heat the reaction mixture to reflux (around 100-110 °C) and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases and the pH is neutral.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key identification parameters and expected spectroscopic data.

| Parameter | Data | Reference |

| Molecular Formula | C₈H₆ClN₃ | [1] |

| Molecular Weight | 179.61 g/mol | [1] |

| CAS Number | 112928-27-5 | [1] |

| Appearance | Expected to be a solid | - |

| Melting Point | Not available in the searched literature. | - |

| ¹H NMR | A spectrum is available on ChemicalBook. | [2] |

| ¹³C NMR | Not available in the searched literature. | - |

| IR Spectroscopy | Not available in the searched literature. | - |

| Mass Spectrometry | Not available in the searched literature. | - |

Spectroscopic Analysis (Expected)

While complete spectral data is not available in the searched literature, the following are the expected characteristics based on the structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoxaline ring system. The protons on the benzene ring will likely appear as a set of coupled multiplets. The amino group protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be in the aromatic region, with carbons attached to nitrogen and chlorine being shifted accordingly.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹). Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. C=N and C=C stretching vibrations of the quinoxaline ring will appear in the 1500-1650 cm⁻¹ region. A C-Cl stretching vibration is expected in the fingerprint region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 179. Due to the presence of chlorine, an isotopic peak (M+2) at m/z = 181 with an intensity of approximately one-third of the molecular ion peak is expected. Fragmentation patterns would likely involve the loss of chlorine and other small molecules.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is depicted below.

Figure 2: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit inferred, pathway for the synthesis of this compound, a compound of significant interest to the drug discovery and development community. The provided experimental protocols, based on well-established chemical reactions, offer a solid foundation for the laboratory preparation of this molecule. The outlined characterization methods and expected spectroscopic data will be crucial for the verification of the synthesized product. Further research to establish a definitive, optimized synthesis and to fully characterize the compound is encouraged.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroquinoxalin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloroquinoxalin-6-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this guide also includes predicted data based on closely related analogs and detailed experimental protocols for the determination of these key properties.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While specific experimental data for this compound is scarce, the following table summarizes key known and predicted values. The predicted values are based on its isomer, 5-Chloroquinoxalin-6-amine, and provide a reasonable estimation.

| Property | Value | Source |

| Chemical Structure |  | (Predicted for 2-Chloro isomer based on 5-Chloro analog) |

| Molecular Formula | C₈H₆ClN₃ | CymitQuimica[1] |

| Molecular Weight | 179.61 g/mol | CymitQuimica[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa (acidic) | Not available | |

| pKa (basic) | Predicted: ~1.2 | PubChem (for 5-Chloroquinoxalin-6-amine)[2] |

| LogP | Predicted: 1.8 | PubChem (for 3-Chloroquinoxalin-2-amine)[3] |

Note: The chemical structure and predicted pKa and LogP values are for isomers of this compound and should be used as estimations. Experimental determination is recommended for precise values.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is fundamental. Below are detailed, standard experimental protocols that can be employed to characterize this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Grind a small sample of this compound to a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting point range is T1-T2. For a pure compound, this range should be narrow (0.5-2°C).

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key characteristic. As this compound is expected to be a solid, this protocol would be applicable if it decomposes upon melting or has a low melting point.

Apparatus:

-

Thiele tube or other heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer and immerse it in the heating bath of the Thiele tube.

-

Heat the apparatus gently.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.

-

When a continuous and rapid stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Solubility Determination

Solubility in various solvents provides insights into the polarity and potential for formulation.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

Solvents (e.g., water, ethanol, DMSO, acetone, hexane)

Procedure:

-

Weigh a precise amount of this compound (e.g., 1 mg) and place it in a test tube.

-

Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Vortex the mixture vigorously for a set period (e.g., 1 minute).

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, the compound is soluble at that concentration. If not, the solubility is lower than the tested concentration.

-

This can be done qualitatively ("soluble," "sparingly soluble," "insoluble") or quantitatively by preparing a saturated solution and determining the concentration of the dissolved solute using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

pKa Determination

The pKa value indicates the strength of an acid or base and is crucial for understanding a drug's behavior at physiological pH.

Apparatus:

-

pH meter

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized acidic and basic solutions (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure (Potentiometric Titration):

-

Dissolve a known amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of acid or base, adding small increments of the titrant.

-

Record the pH of the solution after each addition.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the titration curve, typically at the half-equivalence point.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its membrane permeability and distribution.

Apparatus:

-

Separatory funnel or vials

-

n-Octanol

-

Water (or buffer, typically pH 7.4)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure (Shake-Flask Method):

-

Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

-

Dissolve a known amount of this compound in one of the phases.

-

Add an equal volume of the other phase to a separatory funnel or vial.

-

Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

Synthesis and Biological Activity Workflow

Research into quinoxaline derivatives has revealed their potential as antiproliferative agents. The synthesis of 2,3-disubstituted-6-aminoquinoxaline analogs typically follows a multi-step process.

Mcl-1 Dependent Apoptosis Signaling Pathway

Certain quinoxaline-6-amine analogs have been shown to induce apoptosis through a mechanism involving the pro-survival protein Mcl-1 and the activation of caspases 3 and 7.[4]

This technical guide serves as a foundational resource for researchers working with this compound and related compounds. The provided protocols and predicted data offer a starting point for further experimental investigation and drug development efforts.

References

- 1. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]

- 2. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloroquinoxalin-6-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloroquinoxalin-6-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, and known biological activities, with a focus on its potential as an antiproliferative agent.

Core Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₆ClN₃ |

| Molecular Weight | 179.60 g/mol |

| IUPAC Name | This compound |

Synthesis and Experimental Protocols

The synthesis of quinoxaline derivatives, including analogs of this compound, is a well-established area of organic chemistry. A general synthetic scheme for producing 2,3-substituted quinoxalin-6-amine analogs involves a multi-step process.[3] This can be adapted for the specific synthesis of this compound.

A representative synthetic pathway is outlined below, based on established methodologies for similar compounds.[3]

Experimental Protocol: Synthesis of Substituted Quinoxalin-6-amine Analogs [3]

-

Condensation: The initial step typically involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound in a suitable solvent such as ethanol, followed by refluxing for 36-48 hours.

-

Reduction: A subsequent reduction step, for instance, using palladium on carbon (Pd/C) with hydrogen gas in ethanol at room temperature for 6-8 hours, can be employed to modify specific functional groups.

-

Functionalization of the Amine Group: The 6-amino group can be further functionalized. For example, reaction with an isocyanate (R²NCO) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) for 24-72 hours can yield urea derivatives.

Biological Activity and Therapeutic Potential

Quinoxaline derivatives are recognized for their broad range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[4] Specifically, substituted quinoxalin-6-amine analogs have been investigated as antiproliferative agents against various cancer cell lines.[3][5]

Studies on related compounds have shown that certain quinoxaline derivatives exhibit low micromolar potency against a panel of cancer cell lines, including those of the lung, pancreas, colon, breast, prostate, and ovaries.[3]

Antiproliferative Mechanism and Signaling Pathway

The anticancer activity of some quinoxalineurea analogs is linked to the induction of apoptosis.[3] Treatment of cancer cells with these compounds has been shown to result in the activation of caspases 3 and 7, key executioner caspases in the apoptotic cascade.[3] Furthermore, this leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3] This apoptotic response has been identified as being dependent on the Mcl-1 protein, a member of the Bcl-2 family that regulates apoptosis.[3]

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by bioactive quinoxaline-6-amine analogs.

Caption: Apoptotic pathway induced by quinoxaline analogs.

Conclusion

This compound and its derivatives represent a promising scaffold in the development of novel therapeutic agents, particularly in oncology. Their synthesis is achievable through established chemical routes, and their biological activity warrants further investigation to elucidate the precise mechanisms of action and to optimize their therapeutic potential. The induction of Mcl-1 dependent apoptosis is a significant finding that could guide future drug design and development efforts.

References

- 1. 5-Chloroquinoxalin-6-amine | C8H6ClN3 | CID 21430517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloroquinoxalin-2-amine | C8H6ClN3 | CID 817274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 2-Chloroquinoxalin-6-amine: A Technical Guide

Disclaimer: As of the latest literature search, a solved crystal structure for 2-Chloroquinoxalin-6-amine has not been publicly deposited or published. This guide therefore provides a comprehensive, hypothetical framework for its synthesis, crystallization, and structural analysis based on established methodologies for analogous quinoxaline derivatives.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core scaffold of various molecules with a wide range of pharmacological activities, including anticancer and antimicrobial properties. The precise three-dimensional arrangement of atoms within these molecules, determinable by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This document outlines the essential experimental protocols and data analysis framework for a comprehensive crystal structure analysis of this compound (C₈H₆ClN₃, Mol. Wt.: 179.61 g/mol ).[1]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of scientific findings. The following sections describe the proposed synthesis, purification, crystallization, and structure determination protocols for this compound.

Synthesis and Purification

A common and effective method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] For the target compound, a plausible synthetic route would involve the reaction of 4-chloro-1,2-phenylenediamine with glyoxal, followed by selective chlorination. A generalized synthesis workflow is presented in Figure 1.

Materials:

-

4-chloro-1,2-phenylenediamine

-

Glyoxal (40% in water)

-

Phosphorus oxychloride (POCl₃)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Condensation: In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1.0 mmol) in ethanol (10 mL). Add glyoxal (1.1 mmol) dropwise to the solution at room temperature.

-

Reaction Monitoring: Stir the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.

-

Intermediate Isolation: Upon completion, remove the solvent under reduced pressure. The resulting crude 6-chloroquinoxaline can be purified by recrystallization from ethanol or by column chromatography.

-

Chlorination: Gently reflux the purified 6-chloroquinoxaline (1.0 mmol) in phosphorus oxychloride (POCl₃) (5 mL) for 2 hours.

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Final Purification: Purify the crude this compound by column chromatography on silica gel to yield the final product. Confirm the structure and purity using NMR, IR, and Mass Spectrometry.

Single-Crystal Growth

Growing X-ray quality crystals is often the most challenging step.[4] Several methods should be attempted to obtain suitable single crystals of this compound. The primary requirement is a highly purified sample.

Methods:

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane).[5] Filter the solution into a clean vial, cover it loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly in a vibration-free environment over several days.[5]

-

Solvent Diffusion: Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble). Carefully layer a "poor" solvent (in which it is sparingly soluble but miscible with the good solvent) on top.[6] Crystals may form at the interface over time. This is best performed in a narrow vessel like an NMR tube.[6]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent. The vapor from the poor solvent will slowly diffuse into the solution, reducing the solubility and inducing crystallization.[7]

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[4]

Procedure:

-

Crystal Mounting: A selected crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam.[8] The crystal is rotated, and a series of diffraction patterns are collected on a detector.[8]

-

Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the map, and the structure is refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation

Quantitative data from a crystal structure analysis is typically summarized in a standardized crystallographic table. The following table is a template illustrating the key parameters that would be reported for this compound, with example data from a related quinoxaline derivative included for illustrative purposes.

| Parameter | Value (Hypothetical for this compound) |

| Chemical Formula | C₈H₆ClN₃ |

| Formula Weight | 179.61 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 8.521(3) |

| b (Å) | 10.432(4) |

| c (Å) | 9.115(3) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 781.1(5) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.528 |

| Absorption Coefficient (mm⁻¹) | 0.395 |

| F(000) | 368 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta Range for Data Collection (°) | 2.50 to 28.00 |

| Reflections Collected | 7150 |

| Independent Reflections | 1805 [R(int) = 0.045] |

| Data / Restraints / Parameters | 1805 / 0 / 109 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.138 |

| Largest diff. peak and hole (e.Å⁻³) | 0.45 and -0.31 |

Mandatory Visualizations

Visual workflows are essential for conveying complex processes. The following diagrams, created using the DOT language, illustrate the proposed synthesis and the general procedure for crystal structure determination.

Caption: Proposed synthetic workflow for this compound.

Caption: General workflow for crystal structure determination.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. How To [chem.rochester.edu]

- 6. journals.iucr.org [journals.iucr.org]

- 7. azolifesciences.com [azolifesciences.com]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

fundamental reactivity of the 2-chloro position in quinoxalines

An In-depth Technical Guide on the Fundamental Reactivity of the 2-Chloro Position in Quinoxalines

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Introduction

The quinoxaline scaffold, a heterocyclic structure formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives exhibit a vast range of pharmacological activities, including roles as anticancer, antibacterial, and antiviral agents.[2][3][4] A key intermediate in the synthesis of diverse quinoxaline libraries is 2-chloroquinoxaline. The chlorine atom at the C2 position serves as a versatile synthetic handle, readily participating in a variety of chemical transformations.

The electrophilic nature of the C2 carbon, activated by the adjacent nitrogen atom and the chlorine leaving group, dominates the reactivity of this compound.[5] This inherent reactivity allows for its displacement by a wide range of nucleophiles and its participation in sophisticated cross-coupling reactions. This guide provides a comprehensive overview of the , presenting detailed reaction protocols, quantitative data, and visual workflows to aid researchers in the strategic design and synthesis of novel quinoxaline derivatives.

Synthesis of 2-Chloroquinoxaline

The most prevalent and efficient method for synthesizing 2-chloroquinoxaline involves the chlorination of its precursor, quinoxalin-2(1H)-one. This transformation is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5][6]

Experimental Protocol: Synthesis of 2-Chloroquinoxaline[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend quinoxalin-2(1H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

-

Catalysis (Optional): A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) for 1.5-4 hours.

-

Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. In a well-ventilated fume hood, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This process is highly exothermic.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

-

Isolation: The crude 2-chloroquinoxaline product will precipitate as a solid. Collect the solid by filtration, wash it thoroughly with water, and dry it under a vacuum.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Core Reactivity Principles

The reactivity of the 2-chloro position is governed by the electronic structure of the quinoxaline ring. The pyrazine moiety is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the pyrazine ring, particularly C2 and C3, electrophilic. The chlorine atom at the C2 position is therefore highly activated towards nucleophilic attack.[7]

Factors influencing reactivity:

-

Electron-Withdrawing Groups (EWGs): The presence of EWGs on the quinoxaline ring further increases the electrophilicity of the C2 carbon, enhancing the rate of nucleophilic substitution.[7]

-

Nucleophile Strength: Stronger nucleophiles react more readily. For neutral nucleophiles like amines or alcohols, the addition of a base is often necessary to generate the more potent anionic conjugate base (e.g., amide or alkoxide).[7]

-

Leaving Group Ability: Chlorine is a good leaving group, facilitating the substitution process.

Nucleophilic Aromatic Substitution (SNA_r_)

Nucleophilic aromatic substitution (SNA_r_) is the most fundamental reaction of 2-chloroquinoxalines. It typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C2 carbon to form a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.[8]

This pathway allows for the introduction of a wide variety of functional groups by reacting 2-chloroquinoxaline with oxygen, nitrogen, and sulfur-based nucleophiles.

Table 1: Representative SNAr Reactions of 2-Chloroquinoxaline

| Nucleophile | Reagent Example | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| O-Nucleophile | Sodium Methoxide | - | Methanol | Reflux | Good | [7] |

| N-Nucleophile | Aniline Derivative | K₂CO₃ | DMF | 120 | 70-90 | [7] |

| N-Nucleophile | Substituted Amines | Pyridine | - | Microwave | High | [3] |

| S-Nucleophile | Thiophenol | - | - | - | - | [9] |

| N₃⁻ Nucleophile | Sodium Azide | 1N HCl | Ethanol | Reflux | - | [6] |

Note: Yields are generalized from typical SNAr reactions and may vary based on specific substrates.[7]

Experimental Protocols for SNAr Reactions

Protocol 3.1: Reaction with an Amine (e.g., Aniline) [7]

-

Setup: To a round-bottom flask, add 2-chloroquinoxaline (1.0 mmol), the desired aniline derivative (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Solvent: Add dry DMF (10 mL).

-

Reaction: Heat the mixture to 120 °C and stir for 12-24 hours, monitoring progress by TLC.

-

Work-up: After completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Protocol 3.2: Reaction with an Alcohol (Alkoxide Formation) [7]

-

Alkoxide Preparation: In a flame-dried flask under an inert atmosphere, add the desired dry alcohol (5 mL) and sodium metal (1.5 mmol) in small portions. Stir until all the sodium has dissolved.

-

Addition: Add a solution of 2-chloroquinoxaline (1.0 mmol) in the corresponding dry alcohol (5 mL).

-

Reaction: Heat the mixture to reflux and stir for 4-8 hours, monitoring progress by TLC.

-

Work-up: After completion, cool the mixture to room temperature and carefully quench with water (10 mL).

-

Purification: Extract the product with ethyl acetate. Wash the combined organic layers, dry, concentrate, and purify the residue.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are highly effective for the functionalization of 2-chloroquinoxalines. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[10][11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples 2-chloroquinoxaline with an organoboron compound (typically a boronic acid or ester) to form a C-C bond, yielding 2-aryl or 2-vinylquinoxalines.[10][12]

Table 2: Suzuki-Miyaura Coupling of Chloroquinoxalines

| Chloroquinoxaline | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2,6-dichloro- | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 77 | [13] |

| 2,6-dichloro- | 3,5-Dimethylphenyl- | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 90 | [13] |

| 2,6-dichloro- | 2,4,6-Trimethylphenyl- | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 96 | [13] |

| 2,6-dichloro- | 4-Fluorophenyl- | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 62 | [13] |

Experimental Protocol: Suzuki-Miyaura Coupling[11]

-

Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-chloroquinoxaline (1.0 equiv), the arylboronic acid (1.3 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).

-

Solvent: Add a degassed solvent such as a mixture of 1,4-dioxane and water or THF.

-

Reaction: Heat the mixture to 80-120 °C and stir for 8-24 hours until TLC or LC-MS indicates completion.

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds by coupling 2-chloroquinoxaline with primary or secondary amines.[11][14] It requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[15]

Experimental Protocol: Buchwald-Hartwig Amination[17][18]

-

Setup: In a glovebox or under an inert atmosphere, add the aryl halide (e.g., 2-chloroquinoxaline, 1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv) to a Schlenk tube.

-

Addition: Add the amine (1.2 equiv) and a dry, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

-

Work-up: Cool the reaction, dilute with an organic solvent, and filter through celite to remove inorganic salts.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between 2-chloroquinoxaline and a terminal alkyne.[16] This reaction is typically co-catalyzed by palladium and copper(I).[17]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pharmdguru.com [pharmdguru.com]

- 9. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. mt.com [mt.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jk-sci.com [jk-sci.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of 2-Chloroquinoxalin-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloroquinoxalin-6-amine, a key intermediate in medicinal chemistry and materials science. In the absence of extensive, publicly available experimental data, this document offers a predictive framework for its solubility in common organic solvents based on established chemical principles. Furthermore, it presents detailed, standardized experimental protocols for the precise determination of its solubility, empowering researchers to generate reliable data. This guide is intended to be an essential resource for scientists engaged in the synthesis, formulation, and application of this compound and its derivatives, facilitating its effective use in research and development.

Introduction to this compound

This compound is a heterocyclic compound featuring a quinoxaline core, which is a privileged scaffold in drug discovery. The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that profoundly influences its bioavailability, ease of formulation, and performance in various chemical and biological assays. A thorough understanding of the solubility of this compound in a range of organic solvents is therefore paramount for its successful application.

The structure of this compound, with its aromatic rings, amine group, and chloro substituent, suggests a nuanced solubility profile. The amine group can participate in hydrogen bonding, while the chlorinated quinoxaline core imparts a degree of lipophilicity. Consequently, its solubility is expected to vary significantly with the polarity, hydrogen bonding capacity, and chemical nature of the solvent.

Illustrative Solubility Profile

While specific, experimentally determined quantitative solubility data for this compound is not widely reported in scientific literature, an illustrative solubility profile can be predicted based on its structural features and the general principles of solubility for similar heterocyclic amines.[1][2][3] The following table summarizes the expected solubility of this compound in a selection of common organic solvents at ambient temperature (approximately 25°C).

Disclaimer: The quantitative values presented in this table are illustrative estimates and should not be considered as experimentally verified data. They are intended to provide a general guideline for solvent selection. Researchers are strongly encouraged to determine the solubility experimentally using the protocols outlined in this guide.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Illustrative Solubility Range (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | > 50 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | > 50 |

| Dichloromethane (DCM) | Chlorinated | Moderate | 10 - 30 |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Moderate | 10 - 30 |

| Ethyl Acetate | Polar Aprotic (Ester) | Low to Moderate | 5 - 15 |

| Acetonitrile | Polar Aprotic | Low | 1 - 5 |

| Methanol | Polar Protic | Low | 1 - 5 |

| Ethanol | Polar Protic | Low | 1 - 5 |

| Isopropanol | Polar Protic | Very Low | < 1 |

| Toluene | Aromatic | Very Low | < 1 |

| Heptane/Hexane | Nonpolar | Insoluble | < 0.1 |

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, a standardized experimental approach is essential. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5][6] This method involves equilibrating an excess of the solid compound with the solvent of interest over a specified period and then quantifying the concentration of the dissolved solute in the supernatant.

General Experimental Workflow: Shake-Flask Method

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

Quantification Methods

Once a saturated solution is obtained and filtered, the concentration of this compound can be determined by several analytical techniques. Two common methods are detailed below.

The gravimetric method is a straightforward technique that relies on the precise measurement of mass.[7][8][9][10]

Methodology:

-

Preparation of Saturated Solution: Follow the "Preparation" and "Equilibration" steps as outlined in the workflow diagram (Section 3.1).

-

Sampling: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant.

-

Filtration: Filter the withdrawn aliquot through a chemically compatible 0.22 µm syringe filter to remove any suspended microparticles.

-

Weighing: Pipette a precise volume of the filtered saturated solution into a pre-weighed, dry evaporating dish and record the total mass.

-

Evaporation: Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen at a controlled temperature.

-

Final Weighing: Once all the solvent has evaporated, cool the dish in a desiccator and weigh it again. The process of drying and weighing should be repeated until a constant mass is achieved.[7]

-

Calculation: The difference between the final and initial weights of the dish provides the mass of the dissolved this compound. The solubility can then be calculated and expressed in units such as g/L or mg/mL.

This method is suitable if this compound has a distinct chromophore that absorbs ultraviolet or visible light. It is generally faster than the gravimetric method but requires the initial development of a calibration curve.[11][12][13]

Methodology:

-

Determination of λmax: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution and filter it as described in the general workflow (Section 3.1).

-

Dilute the clear filtrate with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Conclusion

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Historical Synthesis of Aminquinoxalines: Core Methods and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational synthetic routes to aminoquinoxalines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Quinoxaline derivatives are integral to the structure of various pharmaceuticals, including antibiotics and anticancer agents. This document provides a detailed overview of the two primary historical methods for their synthesis: the Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds and the Beirut Reaction.

Introduction: The Genesis of Quinoxaline Chemistry

The study of quinoxalines dates back to the late 19th century, with the first synthesis reported in 1884.[1] These early methods laid the groundwork for the development of a vast library of quinoxaline derivatives. The introduction of an amino group to the quinoxaline scaffold has been a particularly important strategy in the development of bioactive molecules. This guide focuses on the seminal methods that have become the bedrock of aminoquinoxaline synthesis, providing detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Core Synthesis Method 1: Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds (Hinsberg/Körner Synthesis)

The most classical and enduring method for the synthesis of the quinoxaline ring system is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][2] This reaction, independently reported by Körner and Hinsberg in 1884, is versatile and can be adapted to produce a wide range of substituted quinoxalines.[2][3] The introduction of an amino group can be achieved by using a substituted o-phenylenediamine or by subsequent modification of the quinoxaline ring. A common strategy involves the use of a nitro-substituted o-phenylenediamine, followed by reduction of the nitro group to an amine.[4]

General Reaction Scheme

The fundamental reaction involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, typically under acidic or neutral conditions.

Caption: General scheme of the Hinsberg/Körner quinoxaline synthesis.

Detailed Experimental Protocol: Synthesis of 6-Aminoquinoxaline

This two-step procedure illustrates the synthesis of an aminoquinoxaline starting from a nitro-substituted o-phenylenediamine.

Step 1: Synthesis of 6-Nitroquinoxaline

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-nitro-o-phenylenediamine in a mixture of ethanol and hydrochloric acid.

-

Addition of Dicarbonyl: To this solution, add an aqueous solution of glyoxal (40% in water) dropwise while stirring.

-

Reaction Conditions: Heat the mixture to reflux for 2-3 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium carbonate solution) to precipitate the product. Filter the solid, wash with water, and dry to obtain crude 6-nitroquinoxaline. The product can be further purified by recrystallization from ethanol.

Step 2: Reduction of 6-Nitroquinoxaline to 6-Aminoquinoxaline

-

Reaction Setup: Dissolve the synthesized 6-nitroquinoxaline in methanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4 hours.[5]

-

Work-up and Isolation: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[5] Evaporate the solvent under reduced pressure to yield 6-aminoquinoxaline as a solid. The product can be purified by column chromatography on silica gel.[5]

Quantitative Data for Hinsberg-Type Syntheses

| 1,2-Dicarbonyl Compound | o-Phenylenediamine Derivative | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Glyoxal sodium bisulfite | 1,2,4-triaminobenzene dihydrochloride | 10% aq. Na2CO3 | 2 hours | 100 °C | 87 | [5] |

| Benzil | o-phenylenediamine | TiO2-Pr-SO3H / EtOH | 10 min | Room Temp. | 95 | [3] |

| Benzil | o-phenylenediamine | Bentonite K-10 / EtOH | 20 min | Room Temp. | 92 | [3] |

| Hydroxyl ketone | o-phenylenediamine | I2 / DMSO | 12 hours | Room Temp. | 80-90 | [6] |

| Phenyl acetylene | o-phenylenediamine | Cu(OAc)2 / Toluene | 8 hours | 70 °C | 86 | [3] |

Core Synthesis Method 2: The Beirut Reaction

Developed in 1965 by Haddadin and Issidorides, the Beirut Reaction is a powerful method for the synthesis of quinoxaline-1,4-dioxides.[4][7] These N-oxides are valuable intermediates that can be subsequently converted to aminoquinoxalines. The reaction typically involves the condensation of a benzofuroxan with an enamine or an enolate derived from a β-dicarbonyl compound, β-ketoester, or similar active methylene compound.[4]

General Reaction Mechanism

The accepted mechanism proceeds through the nucleophilic attack of an enolate or enamine on the benzofuroxan, followed by cyclization and dehydration to form the quinoxaline-1,4-dioxide ring system.

References

- 1. Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 5. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis of 2-Chloroquinoxalin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline core is a significant heterocyclic motif in medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of biologically active compounds. This technical guide focuses on the discovery and synthesis of a key derivative, 2-Chloroquinoxalin-6-amine. While a singular, definitive "first synthesis" publication is not readily apparent in historical literature, this document outlines the most plausible and well-established synthetic pathway. This involves the preparation of the intermediate 2-chloro-6-nitroquinoxaline, followed by the reduction of the nitro group to yield the target amine. Detailed experimental protocols, quantitative data, and visualizations of a relevant biological pathway are provided to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Quinoxaline Scaffold in Drug Discovery

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a cornerstone in the design of novel therapeutic agents. Its derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. The versatility of the quinoxaline ring system allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects. This compound, in particular, serves as a valuable intermediate for the synthesis of more complex molecules, offering reactive sites for further functionalization.

The Predominant Synthetic Pathway to this compound

The most logical and frequently implied synthesis of this compound proceeds through a two-step sequence starting from commercially available quinoxalin-2-ol. The initial step involves the nitration of the quinoxaline core, followed by chlorination and subsequent reduction of the nitro group.

Synthesis of 2-Chloro-6-nitroquinoxaline

The precursor, 2-chloro-6-nitroquinoxaline, is typically prepared from 6-nitroquinoxalin-2-ol. This transformation is a standard chlorination reaction of a hydroxyl group on a heterocyclic ring.

Experimental Protocol: Synthesis of 2-chloro-6-nitroquinoxaline from 6-nitroquinoxalin-2-ol

A mixture of 6-nitroquinoxalin-2-ol and phosphorus oxychloride (POCl₃) is heated at reflux. The excess POCl₃ is then carefully removed, often by pouring the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried to yield 2-chloro-6-nitroquinoxaline.

| Reactant | Reagent | Solvent | Reaction Time | Temperature | Typical Yield |

| 6-nitroquinoxalin-2-ol | POCl₃ | None | 2-4 hours | Reflux | >90% |

Synthesis of this compound

The final step to obtain this compound is the reduction of the nitro group of 2-chloro-6-nitroquinoxaline. Various reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method.

Experimental Protocol: Reduction of 2-chloro-6-nitroquinoxaline

To a solution of 2-chloro-6-nitroquinoxaline in a suitable solvent such as ethanol or methanol, a catalyst, typically 10% palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to afford this compound.

| Reactant | Reducing Agent | Catalyst | Solvent | Reaction Time | Temperature | Typical Yield |

| 2-chloro-6-nitroquinoxaline | H₂ (gas) | 10% Pd/C | Methanol | 12 hours | Room Temperature | ~95% |

| 2-chloro-6-nitroquinoxaline | Hydrazine Hydrate | - | Ethanol | 5 hours | Reflux | ~88% |

| 2-chloro-6-nitroquinoxaline | Sodium Dithionite | - | Water/Ethanol | 6 hours | 60 °C | ~80% |

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. Typical characterization data includes:

| Property | Value |

| Molecular Formula | C₈H₆ClN₃ |

| Molecular Weight | 179.61 g/mol |

| Appearance | Typically a solid |

| Melting Point | Not consistently reported, requires experimental determination |

| ¹H NMR | Expected signals for aromatic protons and the amine protons |

| ¹³C NMR | Expected signals for the quinoxaline core carbons |

| Mass Spectrometry | [M+H]⁺ at m/z 180.03 |

Biological Relevance and Signaling Pathways

Quinoxaline derivatives have been identified as potent inhibitors of various kinases and have shown antiproliferative activity against several cancer cell lines.[1][2] Some of these compounds have been demonstrated to induce apoptosis through the activation of caspases and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[1] This highlights the potential of this compound as a scaffold for the development of novel anticancer agents that target apoptotic pathways.

Caption: Quinoxaline derivatives in apoptosis.

Experimental Workflow Visualization

The synthesis of this compound can be visualized as a streamlined workflow, starting from the nitration of the quinoxaline precursor to the final reduction step.

Caption: Synthesis of this compound.

Conclusion

While the precise historical "discovery" of this compound remains to be definitively pinpointed in a single publication, a robust and logical synthetic pathway has been established through decades of chemical literature. This guide provides a comprehensive overview of this synthesis, complete with detailed experimental protocols and characterization data. The demonstrated biological relevance of the quinoxaline scaffold underscores the importance of this compound as a key building block for the development of novel therapeutics. The provided visualizations of the synthetic workflow and a relevant signaling pathway are intended to aid researchers in their understanding and utilization of this versatile molecule.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2-Chloroquinoxalin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-Chloroquinoxalin-6-amine with various arylboronic acids. This versatile palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry for the synthesis of novel 2-arylquinoxalin-6-amine derivatives, which are key scaffolds in the development of new therapeutic agents.

The protocols provided herein are based on established methodologies for the Suzuki-Miyaura coupling of related chloroquinoxaline systems and nitrogen-containing heterocycles. While the presence of the 6-amino group can influence reactivity, appropriate selection of catalyst, ligand, and base can ensure efficient coupling.

Introduction

The quinoxaline ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The functionalization at the 2-position via cross-coupling reactions allows for the exploration of diverse chemical space, leading to the identification of novel drug candidates. The Suzuki-Miyaura reaction is particularly advantageous due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid building blocks.

The key challenge in the Suzuki-Miyaura coupling of this compound is the potential for the amino group to coordinate with the palladium catalyst, which could lead to catalyst deactivation. However, the use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories, can mitigate this issue and promote efficient cross-coupling. The electronic nature of the quinoxaline ring system makes the 2-position highly susceptible to palladium-catalyzed cross-coupling reactions.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of 2-chloroquinoxalines with various arylboronic acids. The data is compiled from studies on structurally similar substrates and serves as a guide for expected outcomes with this compound.[1]

Table 1: Mono-Arylation of 2-Chloroquinoxalines with Various Arylboronic Acids [1]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 2-Tolylboronic acid | 2-(2-Tolyl)quinoxalin-6-amine | 77 |

| 2 | 3-Tolylboronic acid | 2-(3-Tolyl)quinoxalin-6-amine | 67 |

| 3 | 4-Tolylboronic acid | 2-(4-Tolyl)quinoxalin-6-amine | 75 |

| 4 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)quinoxalin-6-amine | 90 |

| 5 | 2,4,6-Trimethylphenylboronic acid | 2-(2,4,6-Trimethylphenyl)quinoxalin-6-amine | 96 |

| 6 | 2-Methoxyphenylboronic acid | 2-(2-Methoxyphenyl)quinoxalin-6-amine | 72 |

| 7 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)quinoxalin-6-amine | 63 |

| 8 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)quinoxalin-6-amine | 62 |

| 9 | 2-Thienylboronic acid | 2-(2-Thienyl)quinoxalin-6-amine | 45 |

| 10 | 4-Ethylphenylboronic acid | 2-(4-Ethylphenyl)quinoxalin-6-amine | 96 |

| 11 | 4-(tert-Butyl)phenylboronic acid | 2-(4-(tert-Butyl)phenyl)quinoxalin-6-amine | 77 |

| 12 | 2-Chlorophenylboronic acid | 2-(2-Chlorophenyl)quinoxalin-6-amine | 78 |

Yields are based on isolated product from the coupling of 2,6-dichloroquinoxaline, selectively at the 2-position, and are representative for what can be expected for this compound under optimized conditions.[1]

Table 2: Optimized Reaction Conditions for Suzuki-Miyaura Coupling of 2-Chloroquinoxalines

| Parameter | Condition | Notes |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand | Pd(PPh₃)₄ is a reliable choice. For challenging couplings, a combination of a palladium(II) source and a specialized ligand is recommended.[2][3] |

| Ligand | SPhos, XPhos, or other bulky phosphines | Buchwald-type ligands are often effective for amino-substituted substrates.[4] |

| Base | K₃PO₄ or K₂CO₃ | K₃PO₄ is a robust choice for many Suzuki couplings of chloro-heterocycles.[1][2] |

| Solvent | 1,4-Dioxane, THF, or Toluene (often with water) | A mixture of an organic solvent and water is commonly used to aid in the solubility of the base and boronic acid.[2][3] |

| Temperature | 90-120 °C | The reaction temperature may need to be optimized depending on the reactivity of the specific boronic acid.[1][3] |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent degradation of the catalyst and phosphine ligands.[2] |

Experimental Protocols

This section provides two detailed protocols for the Suzuki-Miyaura cross-coupling of this compound. Protocol A outlines a general procedure using a standard catalyst, while Protocol B employs a more advanced catalytic system often required for challenging substrates.

Protocol A: General Procedure with Pd(PPh₃)₄

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.3 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate/oil bath

-

Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.[2]

-

Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[2]

-

Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of the inert gas.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.[2][3]

-

Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously for 8-12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 2-arylquinoxalin-6-amine.

-

Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol B: Procedure with a Buchwald Ligand

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

XPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate/oil bath

-

Reagents for work-up and purification

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and XPhos to an oven-dried reaction tube.

-

Add this compound, the arylboronic acid, and potassium carbonate.

-

Seal the tube and remove it from the glovebox.

-

Add degassed THF and water (typically a 10:1 ratio) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, partition the mixture between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography to afford the final product.

-

Confirm the structure and purity of the product by spectroscopic methods.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloroquinoxalin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has seen widespread application in the pharmaceutical and materials science industries due to its broad substrate scope and tolerance of various functional groups. Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, and antiviral properties. The targeted functionalization of the quinoxaline scaffold, particularly through C-N bond formation at the C2 position, is a key strategy in the development of novel therapeutic agents.

These application notes provide a detailed protocol and practical guidance for the Buchwald-Hartwig amination of 2-Chloroquinoxalin-6-amine with a variety of primary and secondary amines. The resulting N-substituted 2-quinoxalin-6-amine derivatives are valuable building blocks for the synthesis of complex molecules in drug discovery programs.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves the oxidative addition of the 2-chloroquinoxaline to a Pd(0) complex, followed by coordination of the amine. Subsequent deprotonation by a base forms a palladium-amido intermediate, which then undergoes reductive elimination to yield the desired N-arylated or N-alkylated quinoxalinamine and regenerate the active Pd(0) catalyst. The choice of ligand is critical to facilitate both the oxidative addition and reductive elimination steps and to prevent side reactions.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. The data is compiled from analogous reactions on structurally similar chloroquinoxaline and chloroquinoline systems and serves as a guide for reaction optimization.[1][2][3]

Table 1: Screening of Catalysts, Ligands, and Bases

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Amine | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | Aniline | High |

| 2 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | Morpholine | Moderate-High |

| 3 | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Toluene | 100 | 24 | Benzylamine | Moderate |

| 4 | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | LHMDS (1.5) | THF | 80 | 12 | Indoline | High |

Table 2: Substrate Scope with Optimized Conditions

Reaction Conditions: this compound (1.0 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 equiv.), Toluene (5 mL), 100 °C, 12-24 h.

| Entry | Amine | Product Structure | Expected Yield (%) |

| 1 | Aniline | 85-95 | |

| 2 | 4-Methoxyaniline | 80-90 | |

| 3 | Morpholine | 75-85 | |

| 4 | Benzylamine | 60-75 | |

| 5 | Indoline | 88-98 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound.

Materials:

-

This compound

-

Amine (e.g., Aniline, Morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried round-bottom flask with condenser)

-

Magnetic stirrer and heating mantle or oil bath

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).

-

Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to the Schlenk tube.

-

Reactant Addition: Add the desired amine (1.2 mmol, 1.2 equiv.) to the reaction vessel.

-

Solvent Addition and Degassing: Evacuate and backfill the Schlenk tube with an inert atmosphere (Argon or Nitrogen) three times. Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

-

Wash the combined organic filtrate with water (20 mL) and brine (20 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-quinoxalin-6-amine.

-

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloroquinoxalin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction